Methylprednisolone 21-Iodide
Description
Methylprednisolone 21-Iodide is a synthetic glucocorticoid derivative modified at the 21-position with an iodine substituent. This structural alteration distinguishes it from other methylprednisolone esters and prodrugs. The iodine group serves as a reactive intermediate in synthesizing other derivatives, such as sulfonate and hemisuccinate esters, which are designed to enhance solubility, stability, and targeted drug delivery .
Properties
CAS No. |
85847-53-6 |
|---|---|
Molecular Formula |
C22H29IO4 |
Molecular Weight |
484.4 g/mol |
IUPAC Name |
(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-iodoacetyl)-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H29IO4/c1-12-8-14-15-5-7-22(27,18(26)11-23)21(15,3)10-17(25)19(14)20(2)6-4-13(24)9-16(12)20/h4,6,9,12,14-15,17,19,25,27H,5,7-8,10-11H2,1-3H3/t12-,14-,15-,17-,19+,20-,21-,22-/m0/s1 |
InChI Key |
LDBUILOJAGAESF-PJHHCJLFSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)CI)O |
Canonical SMILES |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)CI)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methylprednisolone 21-Iodide typically involves multiple steps starting from a suitable steroid precursor. One common method includes the iodination of a 6-alpha-methyl-pregn intermediate. The iodination reaction is carried out using iodine and a suitable oxidizing agent in an organic solvent. The reaction conditions are carefully controlled to ensure the selective introduction of the iodine atom at the 21st position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired product with high yield and purity. The reaction conditions are optimized to minimize by-products and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
Methylprednisolone 21-Iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The iodine atom at the 21st position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like thiols or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes .
Scientific Research Applications
Methylprednisolone 21-Iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in studies investigating the effects of glucocorticoids on cellular processes and gene expression.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory and autoimmune diseases.
Industry: Utilized in the development of new pharmaceuticals and as a standard in analytical chemistry
Mechanism of Action
Methylprednisolone 21-Iodide exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it influences gene expression. The compound modulates the transcription of genes involved in inflammatory and immune responses, thereby reducing inflammation and suppressing the immune system .
Comparison with Similar Compounds
Methylprednisolone 21-Succinate and 21-Acetate
Methylprednisolone 21-succinate and 21-acetate are ester prodrugs developed to improve aqueous solubility and parenteral formulation stability. Key differences include:
- Hydrolysis Rates : The pH-dependent hydrolysis of these esters determines their shelf-life. Methylprednisolone 21-succinate hydrolyzes faster than the acetate derivative, requiring careful pH control to maintain stability. For example, at pH 7.4 and 25°C, the succinate ester has a hydrolysis rate constant of $1.2 \times 10^{-3} \, \text{h}^{-1}$, while the acetate ester is more stable ($k = 3.5 \times 10^{-4} \, \text{h}^{-1}$) .
- Clinical Use : Methylprednisolone 21-succinate (e.g., Promedrol®) has been clinically validated as bioequivalent to methylprednisolone sodium succinate, with applications in asthma management .
Table 1: Key Properties of Methylprednisolone Derivatives
| Compound | Molecular Formula | Hydrolysis Rate (h⁻¹, pH 7.4) | Solubility (mg/mL) | Clinical Application |
|---|---|---|---|---|
| Methylprednisolone 21-Iodide | C₂₂H₂₉IO₅ | Not reported | Low (ester precursor) | Prodrug synthesis |
| Methylprednisolone 21-Succinate | C₂₆H₃₄O₈ | $1.2 \times 10^{-3}$ | 100 (micellar form) | Asthma, anti-inflammatory |
| Methylprednisolone 21-Acetate | C₂₄H₃₂O₆ | $3.5 \times 10^{-4}$ | 40 | Anti-inflammatory, immunosuppressive |
Sulfate and Phosphate Derivatives
Sulfate and phosphate esters, such as prednisolone 21-sulfate and prednisolone sodium phosphate, are designed for colon-specific delivery. These derivatives leverage enzymatic cleavage in the colon to release the active drug.
Key Differences :
- Activation Mechanism : Sulfate and phosphate esters rely on bacterial sulfatases/phosphatases in the colon, whereas iodide derivatives require chemical synthesis for further modifications .
- Stability : Phosphate esters (e.g., prednisolone sodium phosphate) exhibit greater stability in systemic circulation compared to iodide, which is more reactive and prone to degradation .
Structural Analogs and Impurities
- Such impurities may alter glucocorticoid receptor binding affinity or metabolic pathways .
- Prednisolone-21-propanoate: A propanoate ester with a molecular weight of 416.51 g/mol, this compound offers slower hydrolysis than the iodide, enabling prolonged release in topical applications .
Pharmacological and Clinical Comparisons
Potency and Efficacy
First-generation Lazaroids (21-aminosteroids), derived from methylprednisolone modifications, exhibit enhanced potency in animal models of oxidative injury. For instance, these compounds inhibit lipid peroxidation 10-fold more effectively than methylprednisolone in CNS trauma models .
Stability and Formulation Challenges
- Shelf-Life: Methylprednisolone 21-succinate micellar solutions achieve a 40-fold solubility increase (100 mg/mL) and extend shelf-life to >2 years at 30°C.
- Degradation Pathways : Iodide derivatives are susceptible to nucleophilic displacement reactions, whereas succinate and acetate esters degrade via hydrolysis. This impacts formulation strategies (e.g., lyophilization for iodide vs. aqueous solutions for succinate) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
